molecular formula C7H9BrN2 B1313368 3-bromo-N,N-dimethylpyridin-4-amine CAS No. 84539-35-5

3-bromo-N,N-dimethylpyridin-4-amine

Cat. No. B1313368
CAS RN: 84539-35-5
M. Wt: 201.06 g/mol
InChI Key: FPSWXPXRLCSGIV-UHFFFAOYSA-N
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Patent
US06693123B2

Procedure details

A mixture of the 3-bromo-4-dimethylaminopyridine prepared in Example 214A (1.29 g, 6.39 mmol) vinyltributyltin (2.23 g, 7.02 mmol), bis(triphenylphosphine)palladium(II) chloride (224 mg, 0.32 mmol) in toluene (10 mL) was heated at 100° C. for 12 hours. To the stirring reaction mixture at room temperature was added ether (30 mL), water (0.2 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.5 mL). The resulting mixture was filtered through silica gel (15 g), rinsed with ethyl acetate, and concentrated in vacua. The residue was purified by column chromatography (50% ethyl acetate-hexanes, then ethyl acetate) to give 3-vinyl-4-dimethylaminopyridine (1.11 g, contaminated with about 10 mol % of tributyltin. derivatives). 1H NMR (300 MHz, CDCl3) δ 8.39 (s, 1H), 8.26 (d, 1H), 6.77 (dd, 1H), 6.70 (d, 1H), 5.65 (dd, 1H), 5.29 (dd, 1H), 2.87 (s, 6H).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
224 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[N:8]([CH3:10])[CH3:9].[CH:11]([Sn](CCCC)(CCCC)CCCC)=[CH2:12].CCOCC.N12CCCN=C1CCCCC2>C1(C)C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[CH:11]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[N:8]([CH3:10])[CH3:9])=[CH2:12] |^1:51,70|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
BrC=1C=NC=CC1N(C)C
Name
Quantity
2.23 g
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
224 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0.5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the stirring reaction mixture at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through silica gel (15 g)
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacua
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (50% ethyl acetate-hexanes

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=NC=CC1N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 117.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.